- Preparation of hydrazonodiaminopyrazoles with antiproliferative activity., United States, , ,
Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)
93138-55-7 structure
3-(piperidin-1-yl)methylaniline Properties
Names and Identifiers
-
- 3-(Piperidin-1-ylmethyl)aniline
- 3-(1-Piperidylmethyl)aniline
- [3-(Piperidin-1-ylmethyl)phenyl]amine
- Benzenamine,3-(1-piperidinylmethyl)-
- C12H18N2
- 3-(PIPERIDYLMETHYL)ANILINE
- 3-(Piperidylmethyl)phenylamine
- BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-
- 3-(1-piperidinylmethyl)aniline
- 3-(PIPERIDINYLMETHYL)ANILINE
- 3-piperidinomethyl-aniline
- 3-Piperidin-1-ylmethyl-aniline
- SEJNYLBEEMVJNN-UHFFFAOYSA-N
- HMS1699N04
- 3-[(piperidin-1-yl)methyl]aniline
- 1-(3-AMINOBENZYL)PIPERIDINE
- 3-(1-Piperidinylmethyl)benzenamine (ACI)
- Piperidine, 1-(m-aminobenzyl)- (7CI)
- 3-(Piperidinomethyl)aniline
- SY002218
- DTXSID70424451
- MFCD04114502
- SCHEMBL923368
- 3-(piperidin-1-ylmethyl)aniline, AldrichCPR
- ALBB-021925
- AB18463
- BBL030221
- EN300-36760
- STL257350
- 3-(Piperidin-1-yl)methylphenylamine
- AKOS000160437
- CCG-356067
- 93138-55-7
- F8880-4654
- AS-31265
- AC-2583
- Z285162812
- +Expand
-
- MFCD04114502
- SEJNYLBEEMVJNN-UHFFFAOYSA-N
- 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
- NC1C=C(CN2CCCCC2)C=CC=1
Computed Properties
- 190.14700
- 1
- 2
- 2
- 190.147
- 14
- 164
- 0
- 0
- 0
- 0
- 0
- 1
- 2.5
- 29.3
Experimental Properties
- 2.77380
- 29.26000
- 1.589
- 312.3℃ at 760 mmHg
- 106 °C
- No data available
- 128°C
- No data avaiable
- 1.068
3-(piperidin-1-yl)methylaniline Security Information
- 26
- Xi
- Irritant
- P264+P280+P305+P351+P338+P337+P313
- Store at 4 ° C, -4 ° C is better
- 36
- warning
- IRRITANT
3-(piperidin-1-yl)methylaniline Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(piperidin-1-yl)methylaniline Price
3-(piperidin-1-yl)methylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 30 - 60 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 3 atm, 45 - 50 °C
Reference
- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 15 min, rt
Reference
- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 1 h, reflux
Reference
- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agentsBioorganic & Medicinal Chemistry, 2016, 24(2), 179-190,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux
Reference
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux
Reference
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Magnesium , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C
Reference
- A Convenient and General Reduction of Amides to Amines with Low-Valent TitaniumAdvanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Dimethylamine , Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 18 h, rt; 10 h, rt
Reference
- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilinesARKIVOC (Gainesville, 2008, (6), 78-83,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 3 h, rt → reflux
Reference
- Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; rt; heated; 15 min, rt
Reference
- Preparation of indole amino acid derivatives as somatostatin agonists or antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Reference
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Reference
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions, World Intellectual Property Organization, , ,
3-(piperidin-1-yl)methylaniline Raw materials
3-(piperidin-1-yl)methylaniline Preparation Products
3-(piperidin-1-yl)methylaniline Related Literature
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Amrita Ghosh,Mousumi Mitra,Dipali Banerjee,Anup Mondal RSC Adv., 2016,6, 22803-22811
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Batakrishna Jana,Atanu Biswas,Saswat Mohapatra,Abhijit Saha Chem. Commun., 2014,50, 11595-11598
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Noorbasha N. Meeravali,R. Manjusha,Sunil Jai Kumar J. Anal. At. Spectrom., 2014,29, 2168-2175
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Junfeng Geng,Hongwei Li,Wilhelm T. S. Huck,Brian F. G. Johnson Chem. Commun., 2004, 2122-2123
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Yujuan Huang,Miaomiao Cheng,Wenhong Li,Longhua Wu,Yongshan Chen,Peter Christie,Haibo Zhang Anal. Methods, 2013,5, 3721-3731
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Qianyu Ye,Matthew Biviano,Srinivas Mettu,Meifang Zhou,Raymond Dagastine,Muthupandian Ashokkumar RSC Adv., 2016,6, 106130-106140
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Zhi-Yong Yang,Emilio Jimenez-Vicente,Hayden Kallas,Dmitriy A. Lukoyanov,Hao Yang,Julia S. Martin del Campo,Dennis R. Dean,Brian M. Hoffman,Lance C. Seefeldt Chem. Sci., 2021,12, 6913-6922
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Heng-Pan Yang,Sen Qin,Ying-Na Yue,Li Liu,Huan Wang,Jia-Xing Lu Catal. Sci. Technol., 2016,6, 6490-6494
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline
99%
5g
327.0